molecular formula C27H24N2O4 B10928791 (2E)-1-[4-(1H-imidazol-1-yl)phenyl]-3-{4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl}prop-2-en-1-one

(2E)-1-[4-(1H-imidazol-1-yl)phenyl]-3-{4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl}prop-2-en-1-one

Cat. No.: B10928791
M. Wt: 440.5 g/mol
InChI Key: IIYXLHHZHOMYDA-QLKAYGNNSA-N
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Description

(E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structure, which includes an imidazole ring and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4-methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde under basic conditions to form the desired product. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The methoxyphenyl groups may interact with hydrophobic pockets in proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Imidazol-1-yl)aniline
  • 4-(Imidazol-1-yl)phenol
  • 4′-(Imidazol-1-yl)acetophenone

Uniqueness

(E)-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-3-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE stands out due to its unique combination of an imidazole ring and methoxyphenyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C27H24N2O4

Molecular Weight

440.5 g/mol

IUPAC Name

(E)-1-(4-imidazol-1-ylphenyl)-3-[4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl]prop-2-en-1-one

InChI

InChI=1S/C27H24N2O4/c1-31-24-9-11-25(12-10-24)33-18-22-17-20(4-14-27(22)32-2)3-13-26(30)21-5-7-23(8-6-21)29-16-15-28-19-29/h3-17,19H,18H2,1-2H3/b13-3+

InChI Key

IIYXLHHZHOMYDA-QLKAYGNNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OCC2=C(C=CC(=C2)/C=C/C(=O)C3=CC=C(C=C3)N4C=CN=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=CC(=O)C3=CC=C(C=C3)N4C=CN=C4)OC

Origin of Product

United States

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